

Interference from biological samples in pNA-based assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tos-gly-pro-lys-pna*

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Technical Support Center: PNA-Based Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to interference from biological samples in peptide nucleic acid (PNA)-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in PNA-based assays when using biological samples?

A1: Biological samples are complex matrices containing numerous substances that can interfere with PNA-based assays. The most common interferents include:

- **Proteins:** Highly abundant proteins like albumin in serum and plasma can cause non-specific binding of PNA probes, leading to high background signals.[\[1\]](#)[\[2\]](#)
- **Hemoglobin:** Released from red blood cells (hemolysis), hemoglobin can quench fluorescence signals, significantly reducing assay sensitivity. This is a major concern in blood, serum, and plasma samples.[\[3\]](#)[\[4\]](#)
- **Bilirubin:** A breakdown product of heme, bilirubin can also cause fluorescence quenching, particularly in serum and plasma samples from jaundiced individuals.[\[5\]](#)[\[6\]](#)

- **Lipids:** High levels of lipids in samples (lipemia) can lead to non-specific binding and interfere with the hybridization of PNA probes.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Other cellular components:** In tissue homogenates, various cellular components can contribute to background signals and interfere with probe access to the target.

Q2: How can I reduce non-specific binding of my PNA probe?

A2: Non-specific binding is a common cause of high background. Here are several strategies to mitigate it:

- **Blocking:** Pre-treat your sample or solid support (e.g., nitrocellulose membrane, glass slide) with a blocking agent. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and various commercial protein-free blocking solutions.[\[1\]](#)[\[2\]](#)[\[10\]](#) The optimal blocking agent and concentration often need to be determined empirically.[\[1\]](#)
- **Increase Wash Stringency:** After hybridization, perform stringent washes to remove non-specifically bound probes. This can be achieved by increasing the temperature or decreasing the salt concentration of the wash buffer.[\[11\]](#) For example, a wash with 0.1X SSC at 55-65°C is a common stringent wash step.[\[12\]](#)
- **Optimize Probe Concentration:** Using too high a concentration of your PNA probe can lead to increased non-specific binding. Titrate your probe to find the optimal concentration that provides a good signal-to-noise ratio.[\[13\]](#)
- **Use of Detergents:** Including a non-ionic detergent like Tween-20 in your hybridization and wash buffers can help reduce non-specific interactions.[\[2\]](#)

Q3: My fluorescent signal is weak or absent. What could be the cause and how can I fix it?

A3: Weak or no signal can be frustrating. Here are some potential causes and solutions:

- **Fluorescence Quenching:** As mentioned, hemoglobin and bilirubin are potent quenchers of fluorescence.[\[3\]](#)[\[4\]](#) If you suspect their presence, you may need to perform sample purification steps to remove them.

- **Incorrect Probe Storage and Handling:** PNA probes, especially those labeled with fluorophores, should be protected from light to prevent photobleaching. Ensure they are stored at the recommended temperature and handled correctly.
- **Suboptimal Hybridization Conditions:** Hybridization time, temperature, and buffer composition are critical. Ensure you are using the optimal conditions for your specific PNA probe and target. For some PNA probes, increasing the hybridization time can enhance the signal.[\[13\]](#)
- **Target Accessibility Issues:** In tissue samples, the target nucleic acid may be masked by proteins. A proteinase K digestion step is often necessary to unmask the target and allow the PNA probe to bind.
- **Degraded Target Nucleic Acid:** Ensure the integrity of your target DNA or RNA. Degradation will lead to a loss of binding sites for your PNA probe.

Troubleshooting Guides

Problem: High Background Signal in PNA-FISH on Tissue Sections

Possible Cause	Troubleshooting Step	Expected Outcome
Incomplete Blocking	Increase blocking incubation time or try a different blocking agent (e.g., switch from BSA to a commercial protein-free blocker). Optimize the concentration of the blocking agent. [1]	Reduced background staining across the tissue section.
Non-Specific Probe Binding	Increase the stringency of the post-hybridization washes by increasing the temperature or decreasing the salt concentration (e.g., using a lower concentration of SSC buffer). [11] [12]	A clearer signal with less diffuse background.
Probe Concentration Too High	Perform a titration experiment to determine the optimal PNA probe concentration that maximizes the signal-to-noise ratio. [13]	Reduced background without a significant loss of specific signal.
Autofluorescence of the Tissue	Treat the tissue slides with a solution to quench autofluorescence (e.g., 0.1% Sudan Black B in 70% ethanol) before hybridization.	Reduction in the inherent fluorescence of the tissue, making the specific PNA signal more prominent.
Drying of the Sample	Ensure the tissue section remains hydrated throughout the entire procedure, especially during incubation steps. Use a humidified chamber. [14]	Consistent staining across the entire tissue section without artifacts from drying.

Problem: Low or No Signal in PNA-Based Assays with Serum/Plasma Samples

Possible Cause	Troubleshooting Step	Expected Outcome
Fluorescence Quenching by Hemoglobin	If hemolysis is visible (pink or red tinge to the sample), consider methods to remove red blood cells and free hemoglobin, such as centrifugation and careful aspiration of the supernatant. For severe hemolysis, sample purification may be necessary. [3]	Recovery of the fluorescent signal and increased assay sensitivity.
Fluorescence Quenching by Bilirubin	While difficult to remove, understanding the absorption spectrum of bilirubin can help in selecting fluorophores with emission wavelengths that are less affected.	Minimized signal loss due to bilirubin interference.
PNA Probe Degradation	Ensure proper storage of PNA probes (protected from light and at the correct temperature). Avoid repeated freeze-thaw cycles.	Consistent probe performance and reliable signal generation.
Low Target Concentration	If the target nucleic acid is present at very low levels, consider an enrichment step prior to the PNA assay.	Increased signal intensity due to a higher concentration of the target molecule.
Inhibitors in the Sample	Plasma and serum can contain inhibitors of enzymatic reactions if your PNA assay has an enzymatic amplification step. Diluting the sample may help to reduce the concentration of these inhibitors.	Improved performance of the enzymatic amplification and a stronger signal.

Quantitative Data on Interference

The following tables summarize the potential impact of common interferents on fluorescence-based assays. While this data is not exclusively from PNA-based assays, it provides a general indication of the extent of interference. The actual effect on a specific PNA assay may vary.

Table 1: Effect of Hemoglobin on Fluorescence Signal

Hemoglobin Concentration	Approximate Signal Reduction (%)	Reference
Low (Visible pink)	10 - 30%	[3]
Moderate (Visible red)	30 - 60%	[3]
High (Dark red)	> 60%	[3] [4]

Table 2: Effect of Bilirubin on Fluorescence Signal

Bilirubin Concentration	Approximate Signal Reduction (%)	Reference
Mildly elevated	5 - 15%	[5]
Moderately elevated	15 - 40%	[5]
Highly elevated (Jaundice)	> 40%	[6]

Table 3: Comparison of Common Blocking Agents

Blocking Agent	Typical Concentration	Incubation Time	Advantages	Disadvantages
Bovine Serum Albumin (BSA)	1 - 5% (w/v)	30 min - 1 hr	Readily available, effective for many applications. [2]	Can sometimes cross-react with antibodies.
Non-fat Dry Milk	3 - 5% (w/v)	30 min - 1 hr	Inexpensive and effective.	May contain endogenous biotin and glycoproteins that can interfere with certain assays.
Casein	1% (w/v)	30 min - 1 hr	A purified milk protein, good for reducing background.	Can be more expensive than non-fat dry milk.
Commercial Protein-Free Blockers	Varies by manufacturer	Varies by manufacturer	Good for assays where protein-based blockers interfere. [1]	Can be more expensive.

Experimental Protocols

Protocol 1: General Sample Preparation for Serum and Plasma

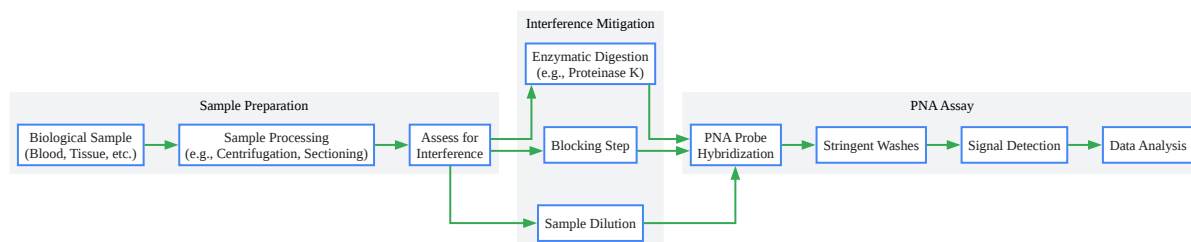
- Collect Blood: Collect whole blood in appropriate tubes (e.g., with anticoagulant for plasma, without for serum).
- Separate Serum/Plasma:
 - For Serum: Allow the blood to clot at room temperature for 30-60 minutes. Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C. Carefully collect the supernatant (serum).

- For Plasma: Centrifuge the blood collected in anticoagulant tubes at 1,000-2,000 x g for 10 minutes at 4°C. Carefully collect the supernatant (plasma).
- Assess for Interferences: Visually inspect the serum/plasma for signs of hemolysis (pink/red color) or lipemia (turbidity).
- Sample Dilution (Optional but Recommended): Dilute the serum or plasma in an appropriate assay buffer. This helps to reduce the concentration of potential interferents. The optimal dilution factor should be determined empirically.
- Storage: Use the samples immediately or store them at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Proteinase K Treatment for Tissue Sections for PNA-FISH

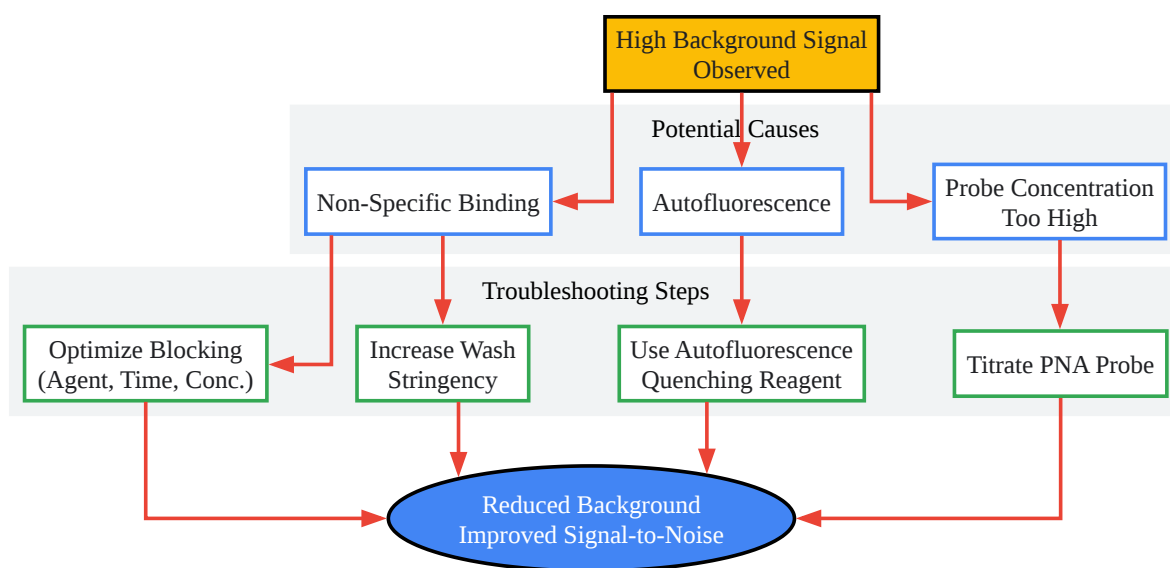
- Deparaffinize and Rehydrate: Deparaffinize formalin-fixed, paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- Prepare Proteinase K Solution: Prepare a fresh solution of Proteinase K in a suitable buffer (e.g., PBS) at a concentration of 10-20 µg/mL.
- Digestion: Apply the Proteinase K solution to the tissue section and incubate at 37°C for 10-30 minutes in a humidified chamber. The optimal digestion time will vary depending on the tissue type and fixation method and should be optimized.
- Wash: Wash the slides thoroughly with PBS to remove the Proteinase K.
- Dehydrate: Dehydrate the slides through a graded series of ethanol.
- Proceed with PNA-FISH: The tissue is now ready for the PNA probe hybridization step.

Visualizations



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Figure 1. General experimental workflow for PNA-based assays with biological samples.



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Figure 2. Troubleshooting logic for high background in PNA-based assays.

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- To cite this document: BenchChem. [Interference from biological samples in pNA-based assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1316574#interference-from-biological-samples-in-pna-based-assays]

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